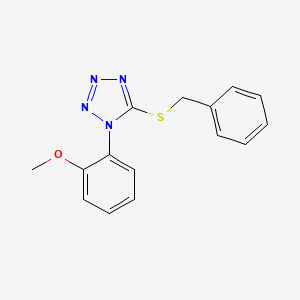![molecular formula C15H15N3O5S B5768198 N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a sulfonamide-based compound that has been synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of a specific enzyme known as carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, this compound disrupts the pH balance in the tumor microenvironment, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases. However, the biochemical and physiological effects of this compound are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, this compound exhibits potent antitumor activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, this compound also has limitations for use in lab experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, the complex synthesis process of this compound requires expertise in organic chemistry, making it difficult to synthesize for researchers without specialized training.
Orientations Futures
For the study of N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide include further investigation into its mechanism of action, the potential use as a building block for the synthesis of novel materials, the potential use as a sensor for detecting environmental pollutants, and the potential use as a therapeutic agent for the treatment of various inflammatory diseases.
Méthodes De Synthèse
N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide is synthesized through a multistep process that involves the reaction of 4-nitrobenzenesulfonamide with N-methyl-4-aminobenzeneacetamide in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and nitration, to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a sensor for detecting environmental pollutants.
Propriétés
IUPAC Name |
N-methyl-N-[4-[(4-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-11(19)17(2)13-5-3-12(4-6-13)16-24(22,23)15-9-7-14(8-10-15)18(20)21/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCTEPBAWNZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)